N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide

Lipophilicity Membrane permeability ICMT inhibitor design

N-Cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide (CAS 946306-43-0) is a synthetic indole-N-acetamide derivative with molecular formula C20H20N2O3S and molecular weight 368.45 g·mol⁻¹. The compound integrates three pharmacologically relevant structural modules: an indole core, an N-cyclopropylacetamide moiety, and a 3-tosyl (p-toluenesulfonyl) substituent on the indole ring.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 946306-43-0
Cat. No. B2521032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide
CAS946306-43-0
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4CC4
InChIInChI=1S/C20H20N2O3S/c1-14-6-10-16(11-7-14)26(24,25)19-12-22(13-20(23)21-15-8-9-15)18-5-3-2-4-17(18)19/h2-7,10-12,15H,8-9,13H2,1H3,(H,21,23)
InChIKeyVXURDVBXBADIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide (CAS 946306-43-0): Chemical Identity, Physicochemical Profile, and Research-Grade Sourcing


N-Cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide (CAS 946306-43-0) is a synthetic indole-N-acetamide derivative with molecular formula C20H20N2O3S and molecular weight 368.45 g·mol⁻¹ [1]. The compound integrates three pharmacologically relevant structural modules: an indole core, an N-cyclopropylacetamide moiety, and a 3-tosyl (p-toluenesulfonyl) substituent on the indole ring [2]. Computed physicochemical properties include XLogP3-AA of 3.2, topological polar surface area (TPSA) of 76.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. It is commercially available at ≥95% purity from multiple research-chemical suppliers for in vitro screening and medicinal chemistry derivatization . The compound belongs to the broader indoloacetamide chemotype, which has been systematically profiled as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) and hepatitis C virus (HCV) NS5B polymerase [3].

Why N-Cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide Cannot Be Casually Replaced by Other Indole-N-Acetamide Analogs: The Structural Determinants of Target Engagement


Within the indole-N-acetamide chemotype, both the N-substituent on the acetamide and the C3 substituent on the indole ring jointly govern biological potency and selectivity, and compounds differing at either position are not functionally interchangeable. A validated QSAR model built on 72 indoloacetamides establishes that good ICMT inhibitory activity demands a lipophilic N-substituent with wide steric dimensions, while the substituted phenyl ring at C3 must have limited dimensions and lipophilicity [1]. The CoMFA analysis quantifies this contrast: steric fields contribute 68% and electrostatic fields 32% to the activity model (cross-validated q² = 0.646, r² = 0.868) [1]. Thus, replacing the N-cyclopropyl group with a polar or linear substituent (e.g., methoxyethyl) or replacing the 3-tosyl with a smaller, more electron-rich group (e.g., formyl) is predicted to shift potency and selectivity profiles, because these changes directly alter the steric and lipophilic balance at both pharmacophoric positions [1]. Generic substitution without quantitative SAR verification risks selecting a compound that is suboptimal or inactive against the intended target.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: N-Cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide vs. N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

The computed partition coefficient (XLogP3-AA) of N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide is 3.2, versus 1.5 for its closest N-cyclopropyl-matched analog N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide [1]. This 1.7 log-unit difference represents an approximately 50-fold greater predicted partition into a nonpolar phase for the tosyl-bearing compound. According to the QSAR model of Leow et al. (2007), the substituted phenyl ring at the indole C3 position should have limited lipophilicity for optimal ICMT inhibition, while the N-substituent should be lipophilic [2]. The tosyl group contributes steric bulk and moderate lipophilicity at C3, whereas the formyl group is smaller and more polar, making the two compounds non-equivalent in terms of both steric and lipophilic contributions at the C3 pharmacophore.

Lipophilicity Membrane permeability ICMT inhibitor design

Molecular Size and Hydrogen Bond Acceptor Count: Differentiation from N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

N-Cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide (MW = 368.45 g·mol⁻¹) is substantially larger than N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (MW = 242.27 g·mol⁻¹), a difference of 126.18 g·mol⁻¹ (+52%) [1]. The tosyl-bearing compound also possesses three hydrogen bond acceptors (two sulfonyl oxygens plus the acetamide carbonyl) versus two for the formyl analog (aldehyde oxygen plus acetamide carbonyl) [1]. The TPSA of 76.6 Ų for the tosyl compound is consistent with the added sulfonyl oxygens. These differences place the two compounds in distinct property space relevant to oral bioavailability prediction: the tosyl compound exceeds the MW >350 threshold often used in lead-like compound selection, while the formyl analog falls well within lead-like space [2].

Molecular weight Hydrogen bonding Drug-likeness

QSAR-Predicted ICMT Inhibitory Potential: How the N-Cyclopropyl and 3-Tosyl Substituents Align with Established Pharmacophoric Requirements

The QSAR model of Leow et al. (2007) establishes that good ICMT inhibitory activity requires: (i) a lipophilic N-substituent with wide steric dimensions (represented by Sterimol B1 and B5 width parameters and πN), and (ii) a substituted phenyl ring at C3 with limited dimensions and lipophilicity (represented by polar surface area PSA, polar volume PV, width parameter PB1, and πPh being inversely correlated with activity) [1]. The N-cyclopropyl group contributes modest lipophilicity (cyclopropyl π ≈ 0.8–1.0) and compact steric dimensions, while the 3-tosyl group provides a substituted phenyl ring with moderate lipophilicity (tolyl π ≈ 0.5) and defined steric dimensions. The CoMFA model (q² = 0.646, r² = 0.868, steric contribution 68%, electrostatic 32%) predicts that the compound's activity will depend on the precise balance between these two positions [1]. For reference, cysmethynil (the prototypical ICMT inhibitor in this series) has an IC50 of 2.4 μM against human ICMT .

ICMT inhibition QSAR Pharmacophore model

Physicochemical Property Comparison Across a Series of 2-(3-Tosyl-1H-indol-1-yl)acetamide Analogs Differing Solely at the N-Substituent

Within the 2-(3-tosyl-1H-indol-1-yl)acetamide scaffold, varying only the N-substituent produces substantial changes in computed molecular properties. The N-cyclopropyl derivative (target compound) has MW = 368.45 g·mol⁻¹, XLogP3 = 3.2, HBA = 3, and 5 rotatable bonds. The N-(2-methoxyethyl) analog (CAS 946306-31-6) has MW = 386.47 g·mol⁻¹ and introduces an additional oxygen atom (+1 HBA), increasing polarity and altering conformational flexibility. The N-(4-methylthiazol-2-yl) analog (CAS 946358-89-0) has MW = 425.52 g·mol⁻¹ and introduces a heteroaryl N-substituent, further increasing both size and hydrogen-bonding capacity . These property differences imply that each N-substituted variant will exhibit distinct solubility, permeability, and target-binding profiles even when the tosyl-indole core is held constant.

Structure-property relationships Tosyl-indole scaffold N-substituent variation

Conformational Rigidity: The N-Cyclopropyl Group as a Conformationally Constrained Acetamide Substituent Versus Flexible N-Alkyl Analogs

The N-cyclopropyl group in the target compound restricts rotational freedom about the N–C(cyclopropyl) bond compared to open-chain N-alkyl analogs such as N-(2-methoxyethyl). Cyclopropane rings exhibit partial π-character and impose a fixed orientation of the cyclopropyl C–H bonds relative to the amide plane, reducing the number of accessible low-energy conformers. This conformational restriction can translate into entropic benefits upon target binding if the bound conformation matches the preferred solution conformation [1]. In contrast, the N-(2-methoxyethyl) analog has an additional rotatable C–C and C–O bond, increasing conformational entropy and potentially reducing binding affinity when the target demands a specific geometry [1].

Conformational restriction Cyclopropyl group Entropic benefit

Recommended Research and Procurement Application Scenarios for N-Cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide


Scaffold for ICMT Inhibitor Structure-Activity Relationship (SAR) Optimization

The compound's N-cyclopropyl and 3-tosyl substitution pattern maps onto well-characterized pharmacophoric positions in the indoloacetamide ICMT inhibitor series [1]. The QSAR model derived from 72 analogs [1] provides a quantitative framework for predicting how modifications to the N-cyclopropyl group (e.g., cyclobutyl, cyclopentyl) or to the tosyl group (e.g., substituting the 4-methyl with halogens or methoxy) would shift ICMT inhibitory potency. Researchers can use this compound as a starting scaffold for systematic SAR exploration, with the QSAR CoMFA model (q² = 0.646, r² = 0.868) guiding synthetic prioritization [1].

Selective Chemical Probe Development for the Prenylation Pathway

Given that cysmethynil (IC50 = 2.4 μM against ICMT) has demonstrated that ICMT inhibition disrupts RAS membrane localization and downstream signaling [1], the target compound serves as a structurally distinct chemical starting point for developing ICMT inhibitors with potentially differentiated selectivity profiles. The 3-tosyl group provides a synthetic handle for further derivatization (e.g., Suzuki coupling after sulfonyl deprotection, or direct electrophilic aromatic substitution), enabling the generation of analog libraries with varying C3 substituent dimensions and electronics .

Physicochemical Benchmarking in Indole-Acetamide Property Space

With XLogP3 = 3.2, MW = 368.45 g·mol⁻¹, and TPSA = 76.6 Ų, the compound occupies a defined region of property space that bridges lead-like and drug-like criteria [1]. It can be used as a reference compound in computational models that correlate physicochemical descriptors with membrane permeability, solubility, or metabolic stability across the indole-acetamide chemotype. The five-rotatable-bond framework also makes it a suitable test molecule for conformer generation algorithm benchmarking [1].

Synthetic Intermediate for Further Derivatization via the Tosyl Group

The 3-tosyl group is not merely a pharmacophoric element but also a versatile synthetic handle. The tosyl group can be reductively cleaved to generate the parent 3-unsubstituted indole, or it can serve as a leaving group in nucleophilic aromatic substitution reactions [1]. This dual role—pharmacophore contributor and synthetic linchpin—makes this compound valuable for medicinal chemistry groups that need to generate diverse C3-substituted indole libraries from a single advanced intermediate. The commercially available ≥95% purity is sufficient for direct use in parallel synthesis workflows without additional purification.

Quote Request

Request a Quote for N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.